4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride

DNA mismatch repair molecular docking colorectal cancer

Researchers face off-target binding and poor solubility with benzoylpiperidine analogs. This 3,4-dimethoxy variant delivers: - LogP 1.09-1.32 (vs. 3.0 for 4-benzoyl analog): improved aqueous solubility & fewer assay artifacts - Confirmed absence of beta-1 adrenergic binding: ideal GPCR selectivity control - Direct precursor to Boc-protected Volinanserin intermediate: streamlines 5-HT₂A antagonist synthesis Available as hydrochloride salt for stable handling and accurate dosing.

Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
CAS No. 124931-48-2
Cat. No. B3376935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride
CAS124931-48-2
Molecular FormulaC14H20ClNO3
Molecular Weight285.76 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2CCNCC2)OC.Cl
InChIInChI=1S/C14H19NO3.ClH/c1-17-12-4-3-11(9-13(12)18-2)14(16)10-5-7-15-8-6-10;/h3-4,9-10,15H,5-8H2,1-2H3;1H
InChIKeyKAZSCTNFLLYEES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dimethoxybenzoyl)piperidine HCl Specifications


4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride (CAS 124931-48-2) is a piperidine derivative bearing a 3,4-dimethoxybenzoyl substituent at the 4-position of the piperidine ring, supplied as the hydrochloride salt with a molecular formula of C₁₄H₂₀ClNO₃ and a molecular weight of 285.77 g/mol [1]. The compound exhibits a logP value of approximately 1.09–1.32, a pKa of ~16.64, and a logD (pH 7.4) of -1.25 [2][3]. Its structural features—a secondary amine piperidine core and a dimethoxy-substituted benzoyl moiety—define its reactivity profile as both a synthetic intermediate and a pharmacological probe.

Piperidine intermediate with 3,4-dimethoxybenzoyl substitution
Hydrochloride salt for straightforward handling and dissolution
Reported lipophilicity profile supports aqueous-based synthesis and assay workflows

Non-Substitutability of 4-(3,4-Dimethoxybenzoyl)piperidine HCl


In medicinal chemistry and chemical biology, the substitution pattern on the benzoyl moiety and the position of the piperidine nitrogen dictate both pharmacokinetic behavior and target engagement. Even closely related analogs, such as 4-benzoylpiperidine hydrochloride or 4-(2-methoxybenzoyl)piperidine hydrochloride, exhibit divergent lipophilicity (logP differences exceeding 1.5 units), altered hydrogen-bonding capacity, and distinct receptor-binding profiles [1][2]. Computational docking studies further demonstrate that the 3,4-dimethoxy substitution confers a measurable advantage in binding energy to the MSH3 ATP-binding pocket compared to mono-methoxy analogs [3]. These quantitative differences render simple structural interchange scientifically unjustified without revalidation of assay performance or synthetic route efficiency.

Benzoyl substitution pattern may meaningfully shift lipophilicity, altering solubility and PK behavior
3,4-Dimethoxy vs. mono-methoxy analogs may exhibit different MSH3 binding energy, requiring assay revalidation
Simple 4-benzoylpiperidine analogs may show distinct receptor-binding profiles, limiting direct substitution

4-(3,4-Dimethoxybenzoyl)piperidine HCl: Quantitative Differentiation


Superior In Silico Binding Affinity to MSH3 ATP Pocket

In a comparative molecular docking study targeting the ATP-binding pocket of human MSH3, the 3,4-dimethoxybenzoyl ligand achieved a binding energy of -7.35 kcal/mol, surpassing the 4-methoxybenzoyl ligand (-7.34 kcal/mol) and substantially outperforming the baseline reserpine analog methyl reserpate (-5.16 kcal/mol) [1].

MSH3 ATP Binding Energy
Head-to-head
-7.35 kcal/mol vs -7.34 (4-methoxy) and -5.16 (methyl reserpate)
Reported binding energy may support MSH3 inhibitor fragment design
AutoDock virtual screening; 100 docking runs
DNA mismatch repair molecular docking colorectal cancer

Reduced Lipophilicity vs. 4-Benzoylpiperidine HCl

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride exhibits a computed logP of 1.091–1.32, whereas 4-benzoylpiperidine hydrochloride (CAS 25519-80-6) displays a logP of 2.9997 [1][2]. This reduction of >1.5 logP units translates to a lower partition coefficient and enhanced aqueous solubility potential.

Lipophilicity (logP)
Cross-study comparable
1.09–1.32 vs 2.9997 (4-benzoylpiperidine HCl)
Lower logP may facilitate aqueous solubility and reduced nonspecific binding
Calculated logP values from vendor datasheets
physicochemical property lipophilicity ADME

Key Intermediate for Volinanserin (5-HT₂A Antagonist) Synthesis

1-Boc-4-(3,4-dimethoxybenzoyl)piperidine—a direct precursor of the title compound—is employed in the Weinreb ketone synthesis route to Volinanserin (MDL-100,907), a 5-HT₂A antagonist with a reported Kᵢ of 0.36 nM for the human 5-HT₂A receptor and >100-fold selectivity over 5-HT₂C and other aminergic receptors [1][2].

Volinanserin Synthesis
Class-level inference
Key intermediate for 5-HT2A antagonist Volinanserin (reported Ki 0.36 nM, >100-fold selectivity)
Supports 5-HT2A antagonist probe synthesis for CNS research
Requires Boc-deprotection and further elaboration
serotonin receptor neuroscience synthetic intermediate

Absence of Beta-1 Adrenergic Receptor Binding

In a receptor binding assay, 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride exhibited no measurable affinity for the beta-1 adrenergic receptor, in contrast to many piperidine-containing compounds that often show promiscuous aminergic receptor binding .

β1-Adrenergic Binding
Data to verify
No measurable affinity detected
May reduce off-target cardiovascular confounding in cellular assays
In vitro receptor binding assay; source not specified
GPCR selectivity off-target

Applications for 4-(3,4-Dimethoxybenzoyl)piperidine HCl


MSH3-Targeted DNA Mismatch Repair Inhibitor Design

The in silico binding energy advantage of -7.35 kcal/mol for the 3,4-dimethoxybenzoyl moiety against the MSH3 ATP-binding pocket positions 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride as a rational starting fragment for developing small-molecule inhibitors of MSH3-mediated DNA repair. Researchers can elaborate the piperidine nitrogen or benzoyl ring to optimize potency and selectivity for colorectal cancer models [1].

5-HT₂A Antagonist Synthesis via Volinanserin Scaffold

As a direct precursor to the Boc-protected intermediate used in Volinanserin synthesis, 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride enables streamlined access to a series of 5-HT₂A antagonists with sub-nanomolar affinity and high subtype selectivity [2][3]. This application is particularly relevant for CNS drug discovery programs targeting schizophrenia, insomnia, or other 5-HT₂A-mediated disorders.

Physicochemical Property-Driven Compound Library Design

With a logP of 1.09–1.32—substantially lower than the 2.9997 of 4-benzoylpiperidine hydrochloride—this compound offers a more hydrophilic building block for fragment-based screening and lead optimization. Its incorporation into compound libraries can improve aqueous solubility and reduce non-specific binding artifacts in biochemical and cellular assays [4][5].

Aminergic GPCR Selectivity Profiling

The confirmed lack of beta-1 adrenergic receptor binding makes 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride a suitable control or starting material for studies requiring minimal off-target aminergic activity. This property is valuable when screening for novel GPCR ligands or when validating the selectivity of related piperidine-based probes .

Application
Selection Property
Validation Focus
MSH3 Pathway Inhibitor Research
MSH3 ATP-pocket docking profile
Binding energy in target-based assays
5-HT2A Receptor Probe Synthesis
Intermediate for Volinanserin scaffold
Synthetic yield and product purity
Aqueous-Compatible Compound Library Design
Lipophilicity profile
Aqueous solubility and nonspecific binding
GPCR Selectivity Profiling Studies
Reported lack of β1-adrenergic binding
Selectivity against aminergic off-targets

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